1-[1-(2-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
Description
1-[1-(2-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is a structurally complex organic compound featuring:
- A piperidine ring substituted with a carboxamide group at position 2.
- A pyrrolidin-2,5-dione (succinimide) moiety fused to the piperidine.
- A 2-methylphenyl group attached to the pyrrolidinone nitrogen.
This compound combines pharmacophoric elements (piperidine, pyrrolidinone, and aromatic substituents) known to influence biological activity, particularly in neurological and metabolic pathways.
Properties
IUPAC Name |
1-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-11-4-2-3-5-13(11)20-15(21)10-14(17(20)23)19-8-6-12(7-9-19)16(18)22/h2-5,12,14H,6-10H2,1H3,(H2,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXQPMQGSLAAMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(2-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-Methylphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the 2-methylphenyl group is introduced to the pyrrolidine ring.
Formation of the Piperidine Ring: The piperidine ring is then constructed through a series of cyclization reactions, often involving the use of amines and aldehydes.
Final Coupling: The final step involves coupling the pyrrolidine and piperidine rings through amide bond formation, typically using coupling reagents such as EDCI or DCC.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
1-[1-(2-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrrolidine rings, often using reagents like alkyl halides or sulfonates.
Scientific Research Applications
1-[1-(2-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and stereochemistry.
Biology: The compound is used in the development of bioactive molecules and as a probe to study biological pathways.
Medicine: It has potential therapeutic applications, particularly in the development of analgesics and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 1-[1-(2-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues with Modified Aryl Substituents
| Compound Name | Structural Features | Unique Aspects | Biological Activity | References |
|---|---|---|---|---|
| N'-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carbohydrazide | Ethoxyphenyl group instead of 2-methylphenyl; carbohydrazide at piperidine-3 | Enhanced lipophilicity due to ethoxy group; potential for metal chelation via carbohydrazide | Preliminary data suggest antimicrobial activity | |
| 1-[(1-{[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbonyl]piperidine-4-carboxamide | Fluorophenyl substitution; dual piperidine-carboxamide groups | Increased metabolic stability due to fluorine; potential CNS targeting | Studied for neurodegenerative disease modulation | |
| N-(3-chlorobenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide | Chlorobenzyl group; 4-methylphenyl on pyrrolidinone | Enhanced halogen bonding for receptor interactions | Anticancer and anti-inflammatory activity observed |
Key Insights :
- Aryl Substitutions : Electron-donating groups (e.g., methyl, ethoxy) enhance lipophilicity and membrane permeability, while electron-withdrawing groups (e.g., fluoro, chloro) improve metabolic stability and target binding .
- Functional Group Variations : Replacing carboxamide with carbohydrazide (as in N'-[1-(4-Ethoxyphenyl)-...]) introduces hydrogen-bonding versatility but may reduce oral bioavailability .
Analogues with Heterocyclic Modifications
| Compound Name | Structural Features | Unique Aspects | Biological Activity | References |
|---|---|---|---|---|
| 1-[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carbohydrazide | Piperidine-3 carbohydrazide; 4-methylphenyl group | Altered spatial orientation of the carbohydrazide group | Potential protease inhibition | |
| Ethyl 4-(3-{[1-(3-chlorobenzoyl)piperidin-4-yl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate | Chlorobenzoyl group; ester at piperidine-4 | Ester group enhances solubility but limits stability in vivo | Antitumor activity in preclinical models |
Key Insights :
- Heterocycle Positioning : Modifying the position of functional groups on the piperidine ring (e.g., carboxamide at position 4 vs. carbohydrazide at position 3) significantly alters receptor-binding kinetics .
- Ester vs. Amide Groups : Esters (e.g., ethyl benzoate) improve solubility but are prone to hydrolysis, whereas carboxamides offer greater stability .
Analogues with Alternative Core Structures
| Compound Name | Structural Features | Unique Aspects | Biological Activity | References |
|---|---|---|---|---|
| 1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine | Dichlorophenylmethyl group; piperidine-4 amine | High lipophilicity and potential blood-brain barrier penetration | Investigated for antipsychotic applications | |
| 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine | Pyridazine core instead of pyrrolidinone | Photoactivatable for click chemistry applications | Used in bioconjugation and materials science |
Key Insights :
- Core Replacement: Replacing pyrrolidinone with pyridazine (as in 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine) shifts utility from therapeutic to chemical biology applications .
- Amine vs. Carboxamide : Piperidine-4 amine derivatives (e.g., 1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine) exhibit stronger basicity, affecting ionizability and target engagement .
Biological Activity
1-[1-(2-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, synthesizing findings from diverse research sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 288.35 g/mol. The compound features a piperidine ring, which is known for its diverse biological activities, including analgesic and anti-inflammatory effects.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that piperidine derivatives can possess significant antibacterial properties. For instance, compounds with piperidine moieties have demonstrated effectiveness against various strains of bacteria, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : Several studies have highlighted the inhibitory effects of piperidine derivatives on enzymes such as acetylcholinesterase (AChE) and urease. These compounds can serve as potential therapeutic agents in managing conditions like Alzheimer's disease and urinary infections .
Case Studies
A notable study investigated the synthesis and biological evaluation of piperidine derivatives, revealing that certain analogs exhibited strong AChE inhibition with IC50 values ranging from 0.63 µM to 6.28 µM . Another study focused on the pharmacokinetics of similar compounds, showing promising results in terms of bioavailability and metabolic stability.
The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes in the body. For example, the presence of the dioxopyrrolidine moiety suggests potential interactions with neurotransmitter systems, possibly modulating pain perception or inflammation pathways.
Comparative Analysis
To better understand the activity of this compound, a comparison with other known piperidine derivatives is presented in Table 1.
| Compound Name | Structure | Activity Type | IC50 (µM) |
|---|---|---|---|
| Compound A | Structure A | AChE Inhibition | 0.63 |
| Compound B | Structure B | Antibacterial | 2.14 |
| Compound C | Structure C | Urease Inhibition | 1.21 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
